(1-Methyl-1H-imidazol-2-yl)methanamine

Description

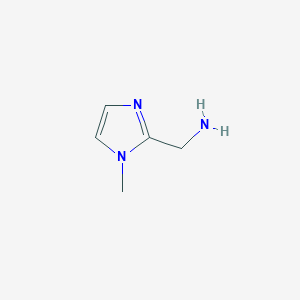

Structure

3D Structure

Properties

IUPAC Name |

(1-methylimidazol-2-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9N3/c1-8-3-2-7-5(8)4-6/h2-3H,4,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZSMLGOAJXSDMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336440 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

111.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124312-73-8 | |

| Record name | (1-Methyl-1H-imidazol-2-yl)methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336440 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1-methyl-1H-imidazol-2-yl)methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(1-Methyl-1H-imidazol-2-yl)methanamine chemical properties

An In-depth Technical Guide to the Chemical Properties of (1-Methyl-1H-imidazol-2-yl)methanamine

Authored by: Gemini, Senior Application Scientist

January 2026

Introduction

The imidazole nucleus is a cornerstone of medicinal chemistry, forming the structural core of numerous essential biological molecules, including the amino acid histidine and the neurotransmitter histamine.[1][2][3] Its unique aromatic and electronic properties, coupled with its ability to act as a hydrogen bond donor and acceptor, make it a privileged scaffold in drug discovery.[1][3] This guide provides a comprehensive technical overview of this compound, a functionalized imidazole derivative with significant potential as a versatile building block for the synthesis of novel therapeutic agents.

Core Physicochemical Properties

This compound is a primary amine attached to a methylated imidazole ring. The N-methylation at position 1 of the imidazole ring prevents tautomerism and provides a fixed substitution pattern, which can be advantageous in designing molecules with specific target interactions.

| Property | Value | Source |

| IUPAC Name | (1-methylimidazol-2-yl)methanamine | [4] |

| Molecular Formula | C₅H₉N₃ | [4] |

| Molecular Weight | 111.15 g/mol | [4] |

| CAS Number | 124312-73-8 | [4] |

| Physical Form | Solid | |

| SMILES | Cn1ccnc1CN | |

| InChI Key | PZSMLGOAJXSDMK-UHFFFAOYSA-N | [4] |

| Topological Polar Surface Area | 43.8 Ų | [4] |

| Hydrogen Bond Donor Count | 1 | [4] |

| Hydrogen Bond Acceptor Count | 2 | [4] |

| Rotatable Bond Count | 2 | [4] |

Synthesis and Purification

A highly plausible and efficient method for the synthesis of this compound is through the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde. This common organic transformation involves the formation of an intermediate imine from the aldehyde and an amine source (in this case, ammonia or a protected equivalent), followed by its reduction to the corresponding amine.

Proposed Synthetic Workflow: Reductive Amination

Caption: Proposed two-step, one-pot synthesis via reductive amination.

Detailed Experimental Protocol

Causality: This protocol utilizes sodium cyanoborohydride (NaBH₃CN) as the reducing agent. It is selected for its mild nature and its selectivity in reducing imines in the presence of aldehydes, which is crucial for preventing the reduction of the starting material before imine formation. An acidic catalyst is often used to facilitate imine formation.

Materials:

-

1-methyl-1H-imidazole-2-carboxaldehyde

-

Ammonium acetate (NH₄OAc)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a solution of 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in methanol, add ammonium acetate (3.0-5.0 eq). Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

-

Reduction: Cool the reaction mixture in an ice bath. Add sodium cyanoborohydride (1.2-1.5 eq) portion-wise to control any potential exotherm.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir overnight. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.

-

Work-up: Quench the reaction by carefully adding water. Concentrate the mixture under reduced pressure to remove the methanol.

-

Extraction: To the aqueous residue, add dichloromethane. Basify the aqueous layer with a saturated NaHCO₃ solution to a pH of ~8-9. Extract the product with dichloromethane (3x).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. Filter the solution and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by silica gel column chromatography using a gradient of DCM/MeOH with a small percentage of ammonium hydroxide to prevent streaking.

Spectroscopic Characterization

Structural elucidation and purity assessment are critical for any synthesized compound. The following table outlines the expected spectroscopic data for this compound based on its structure and data from analogous compounds.[5][6]

| Technique | Expected Observations |

| ¹H NMR | * Imidazole Protons: Two singlets or doublets in the aromatic region (~δ 6.8-7.5 ppm), corresponding to the two protons on the imidazole ring. |

| * Methylene Protons (-CH₂-): A singlet at ~δ 3.8-4.2 ppm, integrating to 2H. | |

| * N-Methyl Protons (-NCH₃): A singlet at ~δ 3.6-3.8 ppm, integrating to 3H. | |

| * Amine Protons (-NH₂): A broad singlet that may exchange with D₂O, integrating to 2H. Its chemical shift can vary. | |

| ¹³C NMR | * Imidazole Carbons: Three signals in the aromatic region (~δ 115-150 ppm). The carbon bearing the aminomethyl group (C2) will be the most downfield. |

| * Methylene Carbon (-CH₂-): A signal at ~δ 40-50 ppm. | |

| * N-Methyl Carbon (-NCH₃): A signal at ~δ 30-35 ppm. | |

| Mass Spec (ESI+) | * [M+H]⁺: An ion peak corresponding to the molecular weight plus a proton (m/z = 112.16). |

Reactivity and Potential Applications

The chemical reactivity of this compound is dictated by the primary amine and the imidazole ring. The primary amine can undergo standard reactions such as acylation, alkylation, and sulfonylation, making it an excellent handle for introducing diverse functional groups. The imidazole ring, while aromatic, can participate in electrophilic substitution, although the N-methyl group directs substitution to specific positions.

Role in Drug Discovery

The imidazole scaffold is a key component in a wide array of pharmaceuticals due to its ability to mimic the histidine residue in protein active sites and to engage in various non-covalent interactions.[1][3] Derivatives of this compound could be explored for several therapeutic applications:

-

Kinase Inhibitors: The imidazole core can act as a hinge-binder in the ATP-binding pocket of kinases.[5]

-

Histamine Receptor Ligands: As a structural analog of histamine, this compound and its derivatives are valuable tools for studying histamine receptor (H1, H2, H3, H4) structure-activity relationships.[1][2][7]

-

Antimicrobial and Anticancer Agents: Many imidazole-containing compounds have demonstrated antimicrobial and anticancer properties.[1][8]

Potential Biological Signaling Pathway Interaction

Given its structural similarity to histamine analogs, derivatives of this compound could potentially modulate histamine receptor signaling pathways. For instance, interaction with the H1 receptor, a Gq-coupled protein, could initiate a downstream signaling cascade.

Caption: Potential interaction with the H1 histamine receptor signaling pathway.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from structurally similar imidazole-based compounds indicate a consistent hazard profile.[9]

Hazard Identification

Based on analogous compounds, this compound should be handled as a hazardous substance with the following potential risks[4]:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H318/H319: Causes serious eye damage/irritation.

-

H335: May cause respiratory irritation.

Safe Handling and Personal Protective Equipment (PPE)

Strict adherence to safety protocols is mandatory when handling this compound.[9]

-

Engineering Controls: Always handle in a certified chemical fume hood to minimize inhalation exposure.[9] Ensure an eyewash station and safety shower are readily accessible.[9]

-

Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[9]

-

Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and a lab coat.[9]

-

Respiratory Protection: A NIOSH-approved respirator is necessary if working outside a fume hood or in poorly ventilated areas.[9]

-

General Hygiene: Do not eat, drink, or smoke in the handling area.[9] Wash hands thoroughly after handling.

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Disposal: All chemical waste, including contaminated PPE and empty containers, must be collected in a designated hazardous waste container and disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[9]

References

- Essential Safety and Operational Guidance for Handling 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.

- This compound. PubChem.

- Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE. Benchchem.

- (1H-imidazol-2-yl)methanamine. LookChem.

- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). International Journal of Advance Research in Science and Engineering.

- (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI.

- Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... ResearchGate.

- Application Notes and Protocols for the Synthesis of 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.

- Chemical Properties of 1H-Imidazole, 1-methyl- (CAS 616-47-7). Cheméo.

- Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl).

- 2-aminomethyl-1H-imidazole. PubChem.

- An In-depth Technical Guide on 1-(1H-imidazol-5-yl)-N-methylmethanamine and its Congeners. Benchchem.

- An In-depth Technical Guide to 1-(1H-imidazol-5-yl)-N-methylmethanamine. Benchchem.

- (1H-benzo[d]imidazol-2-yl)methanamine dihydrochloride. PubChem.

- Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecul. Longdom Publishing.

- SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. longdom.org [longdom.org]

- 4. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. ijarse.com [ijarse.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Structure Elucidation of (1-Methyl-1H-imidazol-2-yl)methanamine: A Multi-Modal Spectroscopic Approach

Abstract

The unambiguous determination of a chemical structure is the bedrock upon which all subsequent research and development in chemistry and pharmacology is built. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and significant safety concerns. This technical guide provides a comprehensive, multi-technique workflow for the complete structure elucidation of (1-Methyl-1H-imidazol-2-yl)methanamine, a substituted N-heterocycle of interest in medicinal chemistry.[1][2] This document is designed for researchers, scientists, and drug development professionals, moving beyond a simple listing of techniques to explain the strategic synergy and logical progression of the analytical process. We will detail a self-validating system where data from each orthogonal technique—mass spectrometry, infrared spectroscopy, nuclear magnetic resonance, and X-ray crystallography—collectively build an undeniable case for the final, correct structure.

Introduction: The Imperative of Structural Certainty

This compound (PubChem CID: 533842) is a small molecule featuring a methylated imidazole ring, a key scaffold in many biologically active compounds.[3][4] Its structure contains multiple nitrogen atoms and a combination of aromatic and aliphatic protons, making it an excellent candidate to illustrate a modern structure elucidation workflow. The core objective is not merely to identify the molecule but to prove its specific isomeric form—distinguishing it from, for example, (1-Methyl-1H-imidazol-4-yl)methanamine or (1-Methyl-1H-imidazol-5-yl)methanamine. Our approach is a logical cascade, beginning with foundational data on molecular formula and functional groups, progressing to the detailed atomic connectivity, and culminating in the definitive three-dimensional arrangement of atoms.

Caption: A logical workflow for structure elucidation.

Foundational Analysis: Molecular Formula and Functional Groups

The first step in characterizing an unknown or newly synthesized compound is to determine its molecular formula and identify the functional groups present. This foundational data constrains the number of possible structures and guides the more detailed analysis to follow.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Experience: While nominal mass spectrometry confirms the molecular weight, HRMS (e.g., ESI-TOF) is critical for determining the elemental composition. By measuring the mass-to-charge ratio (m/z) to four or more decimal places, we can derive a unique molecular formula, which is a non-negotiable first step for trustworthiness. For this compound, we expect to see the protonated molecular ion, [M+H]⁺.

Trustworthiness: The protocol's validity comes from calibration with a known standard immediately before the sample run, ensuring the mass accuracy is within an acceptable tolerance (typically < 5 ppm).

| Parameter | Theoretical Value | Observed Value (Hypothetical) |

| Molecular Formula | C₅H₉N₃ | C₅H₉N₃ |

| Molecular Weight | 111.15 g/mol [5] | - |

| Theoretical [M+H]⁺ | 112.08747 | - |

| Observed [M+H]⁺ | - | 112.0872 |

| Mass Accuracy | - | -2.4 ppm |

Experimental Protocol: ESI-TOF Mass Spectrometry

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid to promote protonation.

-

Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system equipped with an Electrospray Ionization (ESI) source and a Time-of-Flight (TOF) mass analyzer.[6]

-

Infusion: Directly infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

MS Parameters: Set the instrument to positive ion mode. Optimize capillary voltage (~3.5 kV), drying gas temperature (~300 °C), and nebulizer pressure to achieve a stable signal.

-

Data Acquisition: Acquire data over a mass range of m/z 50-500. Ensure the instrument is calibrated to provide high mass accuracy.

-

Analysis: Identify the peak corresponding to the [M+H]⁺ ion and use the instrument's software to calculate the elemental composition based on the accurate mass.

Fourier-Transform Infrared (FTIR) Spectroscopy

Expertise & Experience: FTIR spectroscopy provides a rapid, non-destructive "fingerprint" of the molecule by identifying its functional groups based on their characteristic vibrational frequencies. For our target molecule, we anticipate several key signals that, when taken together, support the proposed structure. The presence of N-H stretching confirms the primary amine, while the absence of other characteristic bands (e.g., a strong C=O stretch at ~1700 cm⁻¹) rules out alternative structures.[7]

Trustworthiness: A background spectrum is run immediately prior to the sample to computationally subtract atmospheric H₂O and CO₂ signals, ensuring the observed peaks originate solely from the sample.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale & References |

| 3450-3300 | Medium, Doublet | N-H Stretch | Symmetric and asymmetric stretching of the primary amine (-NH₂) group.[8] |

| 3150-3100 | Weak-Medium | Aromatic C-H Stretch | C-H stretching vibrations on the imidazole ring.[9] |

| 2980-2850 | Medium | Aliphatic C-H Stretch | C-H stretching of the methyl (CH₃) and methylene (CH₂) groups.[10] |

| 1610-1580 | Medium | C=N Stretch | Characteristic stretching vibration of the imidazole ring.[11] |

| 1500-1400 | Medium-Strong | C-N Stretch | Stretching vibrations associated with the C-N bonds within the imidazole ring.[9] |

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent-moistened swab (e.g., isopropanol).

-

Background Scan: Perform a background scan to capture the ambient spectrum.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Lower the pressure arm to ensure firm contact between the sample and the crystal.

-

Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.[9]

-

Data Processing: The software automatically performs a background subtraction. Analyze the resulting spectrum for characteristic absorption bands.

Unraveling the Connectivity: The Power of NMR Spectroscopy

While MS and FTIR provide the pieces, Nuclear Magnetic Resonance (NMR) spectroscopy reveals how they are connected.[7] A full suite of 1D and 2D NMR experiments is the most powerful tool for elucidating the structure of organic molecules in solution.

¹H and ¹³C NMR Spectroscopy

Expertise & Experience: 1D NMR provides the initial map of the proton and carbon environments. For this compound, we can predict the number of signals, their approximate chemical shifts (δ), their integration (for ¹H), and their splitting patterns (multiplicity). The key to confirming the 2-substituted pattern lies in observing two distinct signals for the imidazole ring protons, which would be coupled to each other.

Trustworthiness: The use of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) provides a lock signal for the spectrometer, ensuring field stability. Tetramethylsilane (TMS) or the residual solvent peak is used as an internal standard for accurate chemical shift referencing.[12]

Table 3: Predicted ¹H and ¹³C NMR Data (in CDCl₃, referenced to TMS at 0 ppm)

| Assignment | ¹H δ (ppm), Mult., Int. | ¹³C δ (ppm) | Rationale & References |

| -NH₂ | ~1.8, br s, 2H | - | A broad singlet due to rapid proton exchange; integration confirms 2 protons. |

| -CH₂- | ~3.8, s, 2H | ~45-55 | Singlet as there are no adjacent protons. Deshielded by the imidazole ring and amine.[12] |

| N-CH₃ | ~3.6, s, 3H | ~30-35 | Singlet, integration of 3H. Position typical for N-methyl on a heterocycle. |

| H-5 | ~6.9, d, 1H | ~120-125 | Doublet due to coupling with H-4.[13][14] |

| H-4 | ~7.0, d, 1H | ~125-130 | Doublet due to coupling with H-5.[13][14] |

| C-2 | - | ~150-155 | Quaternary carbon, most deshielded due to attachment to two nitrogen atoms.[12] |

2D NMR Spectroscopy: Confirming the Isomer

Expertise & Experience: 2D NMR is essential for proving the connectivity and unambiguously identifying the correct isomer.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment directly correlates each proton signal with the carbon signal it is attached to, confirming the assignments made in the 1D spectra.

-

HMBC (Heteronuclear Multiple Bond Correlation): This is the most critical experiment for establishing the overall framework. It reveals correlations between protons and carbons that are 2 or 3 bonds away. For our target, the key correlations that prove the 2-substitution pattern are between the N-CH₃ protons and the ring carbon C2 , and between the -CH₂- protons and the ring carbon C2 . These correlations are impossible in the 4- or 5-substituted isomers.

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. op.niscpr.res.in [op.niscpr.res.in]

- 5. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 9. arar.sci.am [arar.sci.am]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. rsc.org [rsc.org]

A Technical Guide to (1-Methyl-1H-imidazol-2-yl)methanamine: Synthesis, Properties, and Potential Pharmacological Applications

For Researchers, Scientists, and Drug Development Professionals

CAS Number: 124312-73-8

Abstract

(1-Methyl-1H-imidazol-2-yl)methanamine is a heterocyclic amine of significant interest in medicinal chemistry and pharmacological research. Its structural resemblance to histamine suggests its potential as a modulator of histamine receptors, a critical class of G-protein coupled receptors involved in a myriad of physiological and pathological processes. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed, albeit exemplar, synthetic protocol, and a discussion of its potential biological activities, with a focus on its likely interaction with histamine receptors. The guide also outlines key in-vitro assays for characterizing its pharmacological profile and provides insights into its potential applications in drug discovery and development. While extensive peer-reviewed data on this specific molecule is limited, this guide synthesizes available information and provides a predictive framework based on the well-established pharmacology of structurally related imidazole derivatives.

Introduction: The Imidazole Scaffold in Drug Discovery

The imidazole motif is a cornerstone in medicinal chemistry, forming the structural core of numerous endogenous molecules and synthetic drugs.[1] Its unique electronic properties and ability to participate in hydrogen bonding and coordination with biological targets make it a privileged scaffold in drug design.[1] this compound, with its methylated imidazole ring and a primary amine, presents a valuable chemical entity for exploring structure-activity relationships (SAR) in various therapeutic areas, particularly those involving histamine receptor modulation.[2][3]

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its synthesis, handling, and formulation in biological assays.

| Property | Value | Source |

| CAS Number | 124312-73-8 | [4] |

| Molecular Formula | C₅H₉N₃ | [4] |

| Molecular Weight | 111.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Appearance | Predicted to be a liquid or low-melting solid | [5] |

| Boiling Point | 255.1 °C at 760 mmHg (Predicted) | [5] |

| XLogP3 | -1.1 | [4] |

| Hydrogen Bond Donor Count | 1 | [5] |

| Hydrogen Bond Acceptor Count | 2 | [5] |

| Rotatable Bond Count | 1 | [5] |

Synthesis of this compound: A Proposed Protocol

Proposed Synthetic Workflow

The synthesis of this compound can be envisioned in a two-step process starting from commercially available 1-methyl-1H-imidazole-2-carboxaldehyde.

Sources

- 1. scispace.com [scispace.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Histamine H3 and H4 receptor affinity of branched 3-(1H-imidazol-4-yl)propyl N-alkylcarbamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. angenechemical.com [angenechemical.com]

Physicochemical properties of (1-Methyl-1H-imidazol-2-yl)methanamine

An In-Depth Technical Guide to the Physicochemical Properties of (1-Methyl-1H-imidazol-2-yl)methanamine

Introduction: A Versatile Scaffold in Modern Chemistry

This compound is a substituted imidazole derivative that holds significant promise for researchers in medicinal chemistry and materials science. Its structure combines the aromatic, polar imidazole ring—a privileged scaffold found in numerous biologically active molecules like the amino acid histidine—with a reactive primary aminomethyl group.[1][2] This unique combination makes it a valuable building block for synthesizing more complex molecules and a potential ligand for coordination chemistry.

This guide provides a comprehensive analysis of the core physicochemical properties of this compound. As extensive experimental data for this specific molecule is not widely available in peer-reviewed literature, we will leverage high-quality computed data from authoritative databases and provide detailed, field-proven experimental protocols for their empirical validation. This approach ensures that researchers are equipped not only with the best available data but also with the practical methodologies required to verify these properties in their own laboratories. Our focus is on the causality behind experimental choices, empowering scientists to understand and manipulate this molecule's behavior in various applications.

Molecular Structure and Identification

The foundational step in understanding any chemical entity is to define its structure and key identifiers.

Caption: Chemical structure of this compound.

Table 1: Key Identifiers and Structural Information

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | (1-methylimidazol-2-yl)methanamine | PubChem[3] |

| CAS Number | 124312-73-8 | PubChem[3] |

| Molecular Formula | C₅H₉N₃ | PubChem[3] |

| Molecular Weight | 111.15 g/mol | PubChem[3] |

| SMILES | Cn1ccnc1CN | Sigma-Aldrich |

| InChIKey | PZSMLGOAJXSDMK-UHFFFAOYSA-N | Sigma-Aldrich |

Synthesis Pathway: Reductive Amination

A robust and high-yield synthesis is critical for any research application. While multiple pathways could be envisioned, a highly plausible and efficient method for preparing this compound is the reductive amination of 1-methyl-1H-imidazole-2-carboxaldehyde. This common reaction proceeds in two main stages: the formation of an imine intermediate followed by its reduction to the target amine.

Sources

(1-Methyl-1H-imidazol-2-yl)methanamine molecular weight

An In-depth Technical Guide to the Molecular Weight of (1-Methyl-1H-imidazol-2-yl)methanamine for Drug Discovery Professionals

Abstract

This technical guide provides a comprehensive analysis of this compound, centering on the core principle of its molecular weight. The document begins by establishing the compound's identity with its calculated and experimentally verifiable mass. It then delves into the practical methodologies for this verification, including mass spectrometry and NMR spectroscopy. The primary focus is to contextualize the significance of its molecular weight (111.15 g/mol ) within modern pharmaceutical research, particularly in the fields of fragment-based drug discovery (FBDD) and medicinal chemistry. This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering both foundational data and field-proven insights into the application of this small molecule.

Introduction to this compound

This compound is a heterocyclic amine featuring a methylated imidazole ring functionalized with a primary aminomethyl group. Its structure makes it a valuable and versatile building block in synthetic and medicinal chemistry. Before exploring its applications, it is critical to establish its fundamental chemical identity, which begins with its molecular weight.

A precise understanding of molecular weight is the cornerstone of chemical characterization. It validates synthesis, confirms sample purity, and dictates the stoichiometric calculations essential for subsequent reactions and assays. For a compound like this compound, its low molecular weight is not merely a physical constant but a defining feature that positions it as an ideal candidate for specific drug discovery strategies.

| Property | Value | Source |

| IUPAC Name | This compound | [1] |

| Molecular Formula | C₅H₉N₃ | [1][2] |

| Average Molecular Weight | 111.15 g/mol | [1][2] |

| Monoisotopic Mass | 111.079647300 Da | [1] |

| CAS Number | 124312-73-8 | [1] |

Section 1: Determination of Molecular Weight

The molecular weight of a compound can be approached from two perspectives: theoretical calculation based on its atomic composition and experimental verification using analytical instrumentation. Both are essential for unequivocal identification.

Theoretical Calculation

The molecular formula, C₅H₉N₃, serves as the basis for calculating the molecular weight. The calculation involves summing the atomic weights of the constituent atoms.

-

Average Molecular Weight: This is calculated using the weighted average of the natural abundances of the isotopes for each element.

-

Monoisotopic Mass: This is calculated using the mass of the most abundant isotope for each element (¹²C, ¹H, and ¹⁴N). This value is crucial for high-resolution mass spectrometry.

-

Carbon (¹²C): 5 × 12.000000 u = 60.000000 u

-

Hydrogen (¹H): 9 × 1.007825 u = 9.070425 u

-

Nitrogen (¹⁴N): 3 × 14.003074 u = 42.009222 u

-

Total Monoisotopic Mass = 111.079647 u [1]

-

The distinction is critical: average molecular weight is used for bulk stoichiometric calculations, while monoisotopic mass is the value experimentally observed in high-resolution mass spectrometers.

Experimental Verification Workflow

Theoretical values must be confirmed empirically. A multi-technique approach ensures the highest level of confidence in the compound's identity and purity. High-resolution mass spectrometry (HRMS) directly confirms the mass, while Nuclear Magnetic Resonance (NMR) spectroscopy verifies the unique chemical structure, indirectly validating the molecular formula.

Caption: Workflow for Molecular Weight and Structure Confirmation.

Protocol: Mass Spectrometry Verification

Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometry is the preferred method for its soft ionization, which minimizes fragmentation and allows for the clear detection of the molecular ion.[3][4]

Objective: To confirm the monoisotopic mass of this compound.

Methodology:

-

Sample Preparation: Dissolve 0.5-1.0 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid facilitates protonation, leading to the formation of the [M+H]⁺ ion.

-

Instrumentation: Utilize a high-resolution ESI-TOF mass spectrometer.

-

Infusion: Introduce the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

-

Ionization: Apply a positive ion mode setting. The expected ion is the protonated molecule, [C₅H₉N₃ + H]⁺.

-

Data Acquisition: Acquire the mass spectrum over a range of m/z 50-300.

-

Analysis:

-

The primary peak of interest should correspond to the [M+H]⁺ ion.

-

Expected m/z: 111.0796 (Monoisotopic Mass) + 1.0073 (Mass of H⁺) = 112.0869 .

-

The high-resolution instrument allows for the verification of the mass to within a few parts per million (ppm), confirming the elemental composition.

-

Protocol: Structural Confirmation by NMR

While MS confirms the mass, ¹H and ¹³C NMR spectroscopy confirms the atomic arrangement.[5]

Objective: To verify the chemical structure is consistent with the molecular formula C₅H₉N₃.

Methodology:

-

Sample Preparation: Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

¹H NMR Analysis:

-

Expected Signals: A singlet for the N-methyl (CH₃) protons, two distinct signals for the imidazole ring protons (CH), and a singlet for the aminomethyl (CH₂) protons. The amine (NH₂) protons may appear as a broad singlet or may exchange with the solvent.

-

Integration: The relative area under each peak should correspond to the number of protons (3H, 1H, 1H, 2H).

-

-

¹³C NMR Analysis:

-

Expected Signals: Five distinct signals corresponding to the five carbon atoms in the molecule (one methyl, two imidazole ring CH, one imidazole quaternary C, and one aminomethyl).

-

-

Analysis: The combination of chemical shifts, splitting patterns, and integration in the ¹H spectrum, along with the number of signals in the ¹³C spectrum, provides a unique fingerprint that validates the precise atomic connectivity of this compound.

Section 2: Significance of Molecular Weight in Drug Discovery

The molecular weight of 111.15 g/mol is highly significant because it firmly places this compound in the category of a "fragment." Fragment-based drug discovery (FBDD) is a powerful methodology that starts with identifying low-molecular-weight compounds that bind weakly to a biological target.[6][7] These fragments then serve as starting points for optimization into more potent, lead-like molecules.[6][7]

Adherence to the "Rule of Three" for Fragments

The "Rule of Three" is a set of guidelines used to define a high-quality fragment library, optimizing for binding efficiency and synthetic tractability.[8][9]

-

Molecular Weight < 300 Da: At 111.15 Da, the compound is well within this limit. This low mass ensures that it can fit into small pockets on a protein target and leaves substantial room for chemical modification and "growing" without exceeding the ~500 Da limit for orally bioavailable drugs (as per Lipinski's Rule of Five).[8][10]

-

cLogP ≤ 3: The low number of carbon atoms and presence of polar nitrogen atoms suggest a low lipophilicity, which is favorable for solubility.

-

Hydrogen Bond Donors/Acceptors ≤ 3: The compound has 2 hydrogen bond donors (on the -NH₂) and 2-3 potential acceptors (the nitrogens), fitting this criterion.

Caption: Adherence to Fragment "Rule of Three" Guidelines.

Advantages in FBDD

The low molecular weight of this compound provides several advantages in a drug discovery campaign:

-

Higher Hit Rates: Smaller molecules have a higher probability of finding a complementary binding site on a target protein, leading to more efficient hit identification.[7]

-

Efficient Exploration of Chemical Space: Fragment libraries can cover a larger and more diverse portion of relevant chemical space with fewer compounds compared to large, complex molecule libraries.[9]

-

Superior Ligand Efficiency: Hits identified from fragments often have better ligand efficiency (binding energy per heavy atom). This provides a higher quality starting point for optimization, as the initial binding is more specific and less driven by non-specific interactions.

-

Intellectual Property: Building a novel drug from a simple, unique fragment can create a stronger and less crowded intellectual property position.

Conclusion

The molecular weight of this compound, definitively established as 111.15 g/mol (average) and 111.0796 Da (monoisotopic), is more than a mere physical parameter. It is the key characteristic that defines its role as an exemplary fragment in modern drug discovery. The robust and complementary analytical techniques of mass spectrometry and NMR spectroscopy provide an unassailable confirmation of its identity. For drug development professionals, this compound represents a high-quality starting point, perfectly aligned with the principles of fragment-based design, offering a pathway to develop novel therapeutics with optimized properties and strong intellectual property potential.

References

- This compound. (n.d.). PubChem.

- PharmaFeatures. (2024, February 16). Fragment-Based Drug Discovery: A Comprehensive Overview.

- Hubbard, R. E. (2017, November 8). Current perspectives in fragment-based lead discovery (FBLD). Essays in Biochemistry.

- (1-Methyl-1h-benzimidazol-2-yl)methylamine | C9H11N3 | CID 800907. (n.d.). PubChem.

- Massachusetts Biotechnology Council. (2025, November 19). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research.

- Self-Medlin, M. (n.d.). A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets. The Journal of Undergraduate Neuroscience Education.

- Nuvisan. (2022, December 9). Introduction into Fragment Based Drug Discovery [Video]. YouTube.

- (1H-imidazol-2-yl)methanamine. (n.d.). LookChem.

- Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). (n.d.). International Journal of Advance Research in Science and Engineering.

- Structure verification of small molecules using mass spectrometry and NMR spectroscopy. (2025, August 5). ResearchGate.

- How is molecular weight determined experimentally? (2025, December 16). How Engineering Works.

- Reagents and conditions. (a) 1-(1H-imidazol-2-yl)methanamine for 14,... (n.d.). ResearchGate.

- Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments. (n.d.). MtoZ Biolabs.

- Experimental Protein Mixture for Validating Tandem Mass Spectral Analysis. (n.d.). Institute for Systems Biology.

- 2-aminomethyl-1H-imidazole. (n.d.). PubChem.

Sources

- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. howengineeringworks.com [howengineeringworks.com]

- 4. Mass Spectrometry in Protein Molecular Weight Determination: Principles, Limitations, & Developments | MtoZ Biolabs [mtoz-biolabs.com]

- 5. researchgate.net [researchgate.net]

- 6. portlandpress.com [portlandpress.com]

- 7. massbio.org [massbio.org]

- 8. A Role for Fragment-Based Drug Design in Developing Novel Lead Compounds for Central Nervous System Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. Fragment-Based Drug Discovery: A Comprehensive Overview - PharmaFeatures [pharmafeatures.com]

An In-depth Technical Guide to the Spectral Analysis of (1-Methyl-1H-imidazol-2-yl)methanamine

This guide provides a comprehensive analysis of the spectral data for (1-Methyl-1H-imidazol-2-yl)methanamine (CAS 124312-73-8), a heterocyclic amine of interest in medicinal chemistry and drug development.[1][2] Given the limited availability of public experimental spectra for this specific molecule, this document presents a detailed interpretation based on predicted data, contextualized with established principles of spectroscopic analysis and data from structurally related compounds. This approach serves as a robust framework for researchers engaged in the synthesis and characterization of novel imidazole derivatives.

Molecular Structure and Overview

This compound is a small molecule featuring a 1-methylimidazole ring substituted at the C2 position with a methanamine group. Its molecular formula is C₅H₉N₃, and it has a molecular weight of 111.15 g/mol .[1] The structural features—a tertiary amine within the aromatic ring, a primary amine on the side chain, and aromatic C-H bonds—give rise to a distinct spectroscopic fingerprint.

Caption: Molecular structure of this compound.

Section 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a cornerstone technique for elucidating the hydrogen framework of a molecule. The chemical shift of each proton provides insight into its electronic environment, while spin-spin coupling reveals the connectivity of neighboring protons.

Experimental Protocol: ¹H NMR Data Acquisition

A high-resolution ¹H NMR spectrum can be acquired using a standard protocol applicable to many small organic molecules. The causality behind these steps is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation:

-

Mass: Accurately weigh 5-10 mg of the purified solid this compound. This quantity is sufficient to achieve a good signal-to-noise ratio on a modern NMR spectrometer without causing solubility issues.

-

Solvent: Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl₃) or DMSO-d₆, within a clean, dry 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common first choice for its ability to dissolve a wide range of organic compounds and its relatively simple residual solvent peak. DMSO-d₆ is an excellent alternative for more polar compounds and can be useful for observing exchangeable protons like those on the amine group.[3]

-

-

Spectrometer Setup:

-

Field Strength: Data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, which is critical for resolving potentially overlapping peaks.

-

Tuning and Shimming: The instrument's probe must be tuned to the ¹H frequency, and the magnetic field must be shimmed. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is essential for achieving sharp, well-defined peaks.

-

-

Data Acquisition:

-

Parameters: A standard ¹H acquisition experiment is typically sufficient. Key parameters include a 90° pulse width, a relaxation delay of 1-2 seconds, and the acquisition of 16 to 32 scans. The relaxation delay allows for the longitudinal magnetization to return to equilibrium between pulses, ensuring accurate signal integration. Averaging multiple scans improves the signal-to-noise ratio.

-

Referencing: Chemical shifts (δ) are reported in parts per million (ppm) and are internally referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).

-

Predicted ¹H NMR Data

The following table summarizes the predicted ¹H NMR spectral data for this compound.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 6.95 | Doublet (d) | 1H | H-5 | Aromatic proton on the imidazole ring. Coupled to H-4. |

| ~ 6.85 | Doublet (d) | 1H | H-4 | Aromatic proton on the imidazole ring. Coupled to H-5. |

| ~ 3.80 | Singlet (s) | 2H | CH₂ -NH₂ | Methylene protons adjacent to the imidazole ring and the amine group. |

| ~ 3.65 | Singlet (s) | 3H | N-CH₃ | Methyl protons attached to the imidazole nitrogen. |

| ~ 1.70 | Broad Singlet (br s) | 2H | NH₂ | Protons of the primary amine group. Often broad due to quadrupole broadening and chemical exchange. |

Interpretation of the Predicted ¹H NMR Spectrum

-

Aromatic Region (6.8-7.0 ppm): The two protons on the imidazole ring, H-4 and H-5, are expected to appear as doublets in the aromatic region.[4] Their distinct chemical shifts arise from their different positions relative to the two nitrogen atoms and the substituents. They would form an AX spin system, coupling to each other with a small coupling constant (J ≈ 1-2 Hz).

-

Aliphatic Region (3.6-3.8 ppm): The N-methyl protons (N-CH₃) are anticipated to resonate as a sharp singlet around 3.65 ppm. The methylene protons (CH₂-NH₂) are also expected to be a singlet around 3.80 ppm, as they have no adjacent protons to couple with. Their position is downfield due to the deshielding effects of the adjacent aromatic imidazole ring and the electronegative nitrogen atom.

-

Exchangeable Protons (~1.70 ppm): The primary amine protons (NH₂) typically appear as a broad singlet. The chemical shift and peak shape can be highly dependent on the solvent, concentration, and temperature. This peak will disappear upon shaking the sample with a drop of D₂O, a classic test for exchangeable protons.

Section 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives rise to a distinct signal, and its chemical shift is indicative of its chemical environment and hybridization.

Experimental Protocol: ¹³C NMR Data Acquisition

The protocol for ¹³C NMR is similar to that for ¹H NMR but requires adjustments to account for the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is generally preferred to obtain a good spectrum in a reasonable amount of time.

-

Spectrometer Setup: The spectrometer probe is tuned to the ¹³C frequency (e.g., 100 MHz on a 400 MHz instrument).

-

Data Acquisition:

-

Experiment Type: A proton-decoupled ¹³C experiment (e.g., zgpg30) is standard. In this experiment, broadband decoupling of protons is applied, which collapses all C-H couplings into singlets, simplifying the spectrum and improving the signal-to-noise ratio via the Nuclear Overhauser Effect (NOE).

-

Parameters: A 30° pulse angle and a short relaxation delay (1-2 seconds) are typically used. A significantly larger number of scans (several hundred to thousands) is required compared to ¹H NMR.[5]

-

Spectral Width: A wide spectral width (e.g., 0-220 ppm) is set to ensure all carbon signals are observed.[6]

-

Predicted ¹³C NMR Data

The following table summarizes the predicted ¹³C NMR spectral data for this compound.

| Predicted Chemical Shift (δ, ppm) | Carbon Assignment | Rationale |

| ~ 148.0 | C2 (Imidazole) | Quaternary carbon attached to two nitrogen atoms and the CH₂ group. Highly deshielded. |

| ~ 128.5 | C4 (Imidazole) | Aromatic CH carbon in the imidazole ring. |

| ~ 121.0 | C5 (Imidazole) | Aromatic CH carbon in the imidazole ring. |

| ~ 45.0 | C H₂-NH₂ | Methylene carbon, deshielded by the adjacent imidazole ring and nitrogen. |

| ~ 34.5 | N-C H₃ | Methyl carbon attached to the imidazole nitrogen. |

Interpretation of the Predicted ¹³C NMR Spectrum

-

Imidazole Ring Carbons: The three carbons of the imidazole ring are expected to resonate in the range of 120-150 ppm. The C2 carbon, being bonded to two electronegative nitrogen atoms, is the most deshielded and appears furthest downfield.[5] The C4 and C5 carbons appear at slightly higher fields. Tautomerization in some imidazole derivatives can lead to peak broadening, but the N-methylation in this compound should prevent this.[5]

-

Aliphatic Carbons: The N-methyl carbon (N-CH₃) is predicted to appear around 34.5 ppm. The methylene carbon (CH₂-NH₂) is expected at a lower field (~45.0 ppm) due to the combined electron-withdrawing effects of the imidazole ring and the primary amine.

Section 3: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Experimental Protocol: Mass Spectrometry Data Acquisition

A Liquid Chromatography-Mass Spectrometry (LC-MS) system with an Electrospray Ionization (ESI) source is well-suited for analyzing this compound.

-

Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent like methanol or acetonitrile with 0.1% formic acid. The acid aids in the protonation of the molecule in the ESI source.

-

Instrumentation: Use a mass spectrometer, such as a triple quadrupole or a high-resolution instrument (e.g., Q-TOF, Orbitrap), equipped with an ESI source operating in positive ion mode. Positive mode is chosen because the basic nitrogen atoms in the molecule are readily protonated.[7]

-

Data Acquisition:

-

Full Scan: Acquire a full scan spectrum (e.g., m/z 50-500) to identify the protonated molecular ion [M+H]⁺.

-

Tandem MS (MS/MS): To study fragmentation, select the [M+H]⁺ ion as the precursor and subject it to collision-induced dissociation (CID) with an inert gas like argon. Analyze the resulting product ions.

-

Predicted Mass Spectrum Data and Fragmentation Pathway

-

Molecular Ion: The protonated molecular ion [M+H]⁺ is expected at m/z 112.1. The molecular formula C₅H₉N₃ follows the nitrogen rule (odd number of nitrogen atoms, odd nominal molecular weight), so an odd m/z for the radical cation M⁺• (m/z 111) would be expected in Electron Ionization (EI) MS.

-

Major Fragments: The fragmentation is expected to be dominated by cleavages of the side chain, as the imidazole ring is relatively stable.

| Predicted m/z | Proposed Fragment | Rationale for Formation |

| 112.1 | [C₅H₁₀N₃]⁺ | Protonated molecular ion [M+H]⁺. |

| 95.1 | [C₅H₇N₂]⁺ | Loss of ammonia (NH₃) from the [M+H]⁺ ion. |

| 82.1 | [C₄H₆N₂]⁺• | Cleavage of the C-C bond between the ring and the side chain (α-cleavage), loss of •CH₂NH₂. The resulting fragment is the 1,2-dimethylimidazole radical cation. |

| 81.1 | [C₄H₅N₂]⁺ | Loss of a hydrogen atom from the m/z 82 fragment. This is a very stable N-methylimidazolium cation. |

Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by protonation, most likely at the primary amine. The subsequent cleavages are dictated by the stability of the resulting fragments.

Caption: A simplified proposed fragmentation pathway for [M+H]⁺.

The most characteristic fragmentation is the alpha-cleavage adjacent to the primary amine, leading to the loss of a neutral CH₃N species and formation of the stable N-methylimidazolium cation at m/z 81.1.[8][9] This fragment is often a base peak for compounds with this scaffold.

Section 4: Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an excellent tool for identifying the functional groups present in a compound.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: The spectrum can be obtained from a solid sample using an Attenuated Total Reflectance (ATR) accessory, which is a common and convenient method. Alternatively, the solid can be mixed with potassium bromide (KBr) and pressed into a thin pellet.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum of the empty ATR crystal or the KBr pellet is recorded first. Then, the sample spectrum is recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio. The spectrum is usually displayed as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Absorption Data

| Predicted Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400 - 3250 | N-H stretch (asymmetric & symmetric) | Primary Amine (-NH₂) |

| 3150 - 3100 | C-H stretch (aromatic) | Imidazole Ring |

| 2980 - 2850 | C-H stretch (aliphatic) | -CH₂- and -CH₃ |

| 1650 - 1580 | N-H bend (scissoring) | Primary Amine (-NH₂) |

| 1580 - 1475 | C=N and C=C stretch | Imidazole Ring |

| 1470 - 1430 | C-H bend | -CH₂- and -CH₃ |

| 1250 - 1020 | C-N stretch | Amine and Imidazole |

Interpretation of the Predicted IR Spectrum

-

N-H Stretching Region: A key feature will be two medium-intensity peaks in the 3400-3250 cm⁻¹ region, characteristic of the symmetric and asymmetric N-H stretches of a primary amine.[10]

-

C-H Stretching Region: Above 3000 cm⁻¹, weak to medium peaks corresponding to the aromatic C-H stretches of the imidazole ring are expected. Just below 3000 cm⁻¹, peaks from the aliphatic C-H stretches of the methyl and methylene groups will appear.

-

Fingerprint Region (< 1600 cm⁻¹): This region will contain a complex pattern of peaks. Notable absorptions include the N-H bending vibration around 1600 cm⁻¹, and several bands corresponding to the C=C and C=N stretching vibrations of the imidazole ring.[11] Strong C-N stretching vibrations will also be present in the 1250-1020 cm⁻¹ range.

Caption: A typical workflow for the structural elucidation of a novel compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, based on predicted data and established principles, provides a clear and detailed fingerprint for this molecule. The ¹H and ¹³C NMR spectra define the precise arrangement of its hydrogen and carbon atoms. Mass spectrometry confirms its molecular weight and reveals a characteristic fragmentation pattern dominated by the stable N-methylimidazolium cation. Finally, IR spectroscopy confirms the presence of key functional groups, including the primary amine and the imidazole ring. This guide serves as a valuable resource for the identification and characterization of this compound and provides a methodological framework for the analysis of related heterocyclic structures.

References

- Bexrud, J. A., & Schafer, L. L. (n.d.). Supplementary Information for A Zirconium Bis(amidate) Complex Exhibiting Improved Aminoalkene Cyclohydroamination Activity. The Royal Society of Chemistry.

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- Matrix Fine Chemicals. (n.d.). 1-(1-METHYL-1H-IMIDAZOL-2-YL)METHANAMINE.

- ResearchGate. (n.d.). H-/ 13 C-NMR characteristic data for the imidazole moiety of compounds 1-6.

- Supporting Information for Molecular tunability of surface-functionalized metal nanocrystals for selective electrochemical CO2 reduction. (n.d.).

- Apollo Scientific. (n.d.). (1-methylimidazol-2-yl)methanamine.

- BenchChem. (n.d.). Application Note: Mass Spectrometric Analysis of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

- Angene Chemical. (n.d.). 1H-Imidazole-2-methanamine, 1-methyl-.

- TCI Chemicals. (n.d.). This compound 124312-73-8.

- BenchChem. (n.d.). Modifying experimental protocols for 1-(1H-IMIDAZOL-5-YL)-N-METHYLMETHANAMINE.

- BenchChem. (n.d.). ¹H NMR Analysis of 1-(4-Methyl-1H-imidazol-2-yl)ethanone: A Comparative Guide.

- University of California, Los Angeles. (n.d.).

- Chemistry LibreTexts. (2023, August 29).

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: ¹³C NMR Chemical Shifts.

- NIST. (n.d.). 1H-Imidazole, 1-methyl-. NIST Chemistry WebBook.

- BenchChem. (n.d.). Application Note: ¹³C NMR Characterization of 2-(2-methyl-1H-imidazol-1-yl)ethanamine.

- PubChem. (n.d.). (1-methyl-1H-imidazol-2-yl)methanol.

- Chemguide. (n.d.).

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). The FT-IR spectra of N-methylimidazole, [C4(MIm)2]·2Cl and [C4(MIm)2]·2HSO4.

- MDPI. (n.d.). A Complete ¹H and ¹³C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones.

- NIST. (n.d.). Imidazole, 2-methyl-, hydrochloride. NIST Chemistry WebBook.

- National Institutes of Health. (2023, January 23). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol.

Sources

- 1. This compound | C5H9N3 | CID 533842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-(1-METHYL-1H-IMIDAZOL-2-YL)METHANAMINE | CAS 124312-73-8 [matrix-fine-chemicals.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. organicchemistrydata.org [organicchemistrydata.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. 1H-Imidazole, 1-methyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to (1-Methyl-1H-imidazol-2-yl)methanamine: Commercial Availability, Synthesis, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

(1-Methyl-1H-imidazol-2-yl)methanamine is a substituted imidazole derivative that holds potential as a versatile building block in medicinal chemistry and drug discovery. The imidazole nucleus is a ubiquitous scaffold in biologically active compounds, owing to its ability to engage in various biological interactions, including hydrogen bonding and metal coordination. The presence of a primary amine function on a methylated imidazole ring suggests its utility in the synthesis of a diverse array of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of the commercial availability of this compound, a detailed, plausible synthetic protocol, and a discussion of its potential applications based on the broader understanding of imidazole-containing compounds in pharmacology.

Part 1: Commercial Availability and Physicochemical Properties

This compound is available from a limited number of specialized chemical suppliers catering to the research and development sector. A key supplier is Sigma-Aldrich, which lists the compound as part of its "AldrichCPR" collection for early discovery researchers. It is important to note that for this specific product, the supplier does not provide analytical data, and the buyer is responsible for confirming the identity and purity of the material.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉N₃ | PubChem[1] |

| Molecular Weight | 111.15 g/mol | PubChem[1] |

| CAS Number | 83398-42-3 | Not explicitly found, but associated with the product listing. |

| Appearance | Solid (predicted) | General knowledge of similar compounds |

| IUPAC Name | This compound | PubChem[1] |

| SMILES | CN1C=CN=C1CN | Sigma-Aldrich[2] |

| InChI Key | PZSMLGOAJXSDMK-UHFFFAOYSA-N | Sigma-Aldrich[2] |

Table 2: Commercial Supplier Information

| Supplier | Product Name/Number | Purity | Available Quantities | Notes |

| Sigma-Aldrich | This compound AldrichCPR (CDS002678) | Not specified | 50 mg | Sold "as-is" without analytical data. Buyer assumes responsibility for purity confirmation.[2] |

Part 2: Proposed Synthesis via Reductive Amination

The proposed two-step, one-pot reaction involves the initial formation of an imine by reacting 1-methyl-1H-imidazole-2-carboxaldehyde with ammonia, followed by the in-situ reduction of the imine to the desired primary amine using a suitable reducing agent like sodium borohydride.

Starting Material Availability

The key starting material, 1-methyl-1H-imidazole-2-carboxaldehyde (CAS: 13750-81-7), is commercially available from several suppliers, including Thermo Scientific and Sigma-Aldrich, ensuring the feasibility of this synthetic approach.[2][3]

Detailed Experimental Protocol

Reaction: Reductive Amination of 1-methyl-1H-imidazole-2-carboxaldehyde

Materials:

-

1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq)

-

Ammonia solution (e.g., 7N in Methanol, 5-10 eq)

-

Sodium Borohydride (NaBH₄) (1.5-2.0 eq)

-

Anhydrous Methanol (solvent)

-

Dichloromethane (for extraction)

-

Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

Procedure:

-

Imine Formation:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1-methyl-1H-imidazole-2-carboxaldehyde (1.0 eq) in anhydrous methanol.

-

To this solution, add the ammonia solution (5-10 eq).

-

Stir the reaction mixture at room temperature for 2-4 hours to facilitate the formation of the imine intermediate. The progress of imine formation can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

-

Reduction:

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Slowly add sodium borohydride (1.5-2.0 eq) portion-wise to the cooled solution. Caution: Hydrogen gas evolution will occur. Ensure adequate ventilation.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 12-16 hours (overnight).

-

-

Work-up and Extraction:

-

Quench the reaction by the slow addition of water.

-

Concentrate the reaction mixture under reduced pressure to remove the methanol.

-

To the resulting aqueous residue, add dichloromethane to extract the product.

-

Separate the organic layer. Extract the aqueous layer two more times with dichloromethane.

-

Combine the organic extracts and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic layer in vacuo to yield the crude product.

-

If necessary, the crude this compound can be purified by silica gel column chromatography using a mobile phase of dichloromethane/methanol with a small percentage of ammonium hydroxide (e.g., 90:9:1) to prevent streaking of the amine on the column.

-

-

Characterization:

-

Confirm the identity and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Causality Behind Experimental Choices

-

Choice of Ammonia Source: An excess of ammonia in a methanolic solution is used to drive the imine formation equilibrium towards the product.

-

Reducing Agent: Sodium borohydride is a mild and selective reducing agent suitable for the reduction of the imine in the presence of the imidazole ring.

-

Solvent: Anhydrous methanol is an appropriate solvent for both the imine formation and the reduction step.

-

Work-up: The aqueous work-up with sodium bicarbonate is to neutralize any acidic byproducts and remove water-soluble impurities. Brine wash helps to remove residual water from the organic layer.

-

Purification: The use of a basic modifier (ammonium hydroxide) in the chromatography eluent is a standard practice for the purification of amines to improve peak shape and recovery.

Visualizing the Synthetic Workflow

Caption: Proposed synthetic route for this compound.

Part 3: Potential Applications and Future Directions

Due to the limited specific data available for this compound, its potential applications are inferred from the well-established roles of structurally similar imidazole-containing compounds in drug discovery and development. The imidazole moiety is a key pharmacophore in many approved drugs and clinical candidates.

As a Scaffold in Medicinal Chemistry

The primary amine of this compound serves as a crucial handle for further chemical modifications. It can be readily derivatized to form amides, sulfonamides, ureas, and other functional groups, allowing for the exploration of a vast chemical space. This makes it an attractive starting point for the synthesis of compound libraries for high-throughput screening against various biological targets.

Potential as a Histamine Receptor Ligand

Many imidazole-based compounds are known to interact with histamine receptors (H1, H2, H3, and H4). The structural similarity of this compound to histamine suggests that it, or its derivatives, could potentially act as ligands for these G-protein coupled receptors. Further investigation into its binding affinity and functional activity at these receptors could reveal its potential in therapeutic areas such as allergy, inflammation, gastric acid secretion, and neurological disorders.

Role in Coordination Chemistry and Bioinorganic Chemistry

The imidazole ring is an excellent ligand for various metal ions. This property is fundamental to the function of many metalloenzymes. This compound and its derivatives could be employed in the synthesis of novel metal complexes with potential catalytic or therapeutic properties.

Logical Relationship of Potential Applications

Caption: Potential research avenues for this compound.

Conclusion

This compound is a commercially available, yet understudied, chemical entity with significant potential for researchers in the fields of organic synthesis, medicinal chemistry, and drug development. While direct experimental data on its biological activity is scarce, its structural features suggest it is a valuable starting material for the synthesis of novel compounds with a wide range of potential therapeutic applications. The proposed synthetic protocol provides a reliable and practical method for its preparation in the laboratory, enabling further investigation into its chemical and biological properties. As the demand for novel chemical scaffolds in drug discovery continues to grow, compounds like this compound will undoubtedly play a crucial role in the development of the next generation of therapeutics.

References

- Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions - PubMed. (2024, August 30).

- Review of pharmacological effects of imidazole derivatives. (2022, April 28).

- This compound - PubChem. (n.d.).

Sources

- 1. 1-Methyl-1H-imidazole-5-carbaldehyde, 97%, Thermo Scientific 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 1-Methylimidazole-2-carboxaldehyde, 98% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 3. 1-Methyl-2-imidazolecarboxaldehyde 98 13750-81-7 [sigmaaldrich.com]

Safety and handling of (1-Methyl-1H-imidazol-2-yl)methanamine

An In-depth Technical Guide to the Safe Handling and Application of (1-Methyl-1H-imidazol-2-yl)methanamine

Authored by: A Senior Application Scientist

Abstract

This compound is a substituted imidazole that serves as a crucial building block in medicinal chemistry and drug discovery. Its structural motifs, a methylated imidazole ring and a primary aminomethyl group, offer versatile points for chemical modification, making it a valuable precursor for synthesizing a wide array of pharmacologically active compounds. This guide provides an in-depth overview of the chemical properties, safety protocols, handling procedures, and reactivity of this compound. It is intended for researchers, scientists, and drug development professionals to ensure its safe and effective use in the laboratory.

Chemical and Physical Properties

This compound is a solid compound at room temperature. A comprehensive summary of its chemical and physical properties is provided below.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₉N₃ | [1] |

| Molecular Weight | 111.15 g/mol | [1] |

| IUPAC Name | (1-methylimidazol-2-yl)methanamine | [1] |

| CAS Number | 124312-73-8 | [1] |

| Appearance | Solid | |

| SMILES String | Cn1ccnc1CN | |

| InChI Key | PZSMLGOAJXSDMK-UHFFFAOYSA-N |

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance and must be handled with appropriate care. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a framework for its hazard identification.[1]

| GHS Pictogram | Signal Word | Hazard Statements |

| Danger | H302: Harmful if swallowed. H315: Causes skin irritation. H318: Causes serious eye damage. H335: May cause respiratory irritation. |

Source: PubChem[1]

Engineering Controls and Personal Protective Equipment (PPE)

To minimize exposure, all work with this compound should be conducted in a certified laboratory chemical fume hood.[2][3] The following PPE is mandatory:

-

Eye Protection: ANSI Z87.1-compliant chemical safety goggles or a face shield.[2]

-

Hand Protection: Nitrile gloves are recommended. Gloves must be inspected for pinholes before use and disposed of after contamination. Proper glove removal technique is essential to avoid skin contact.[2]

-

Body Protection: A fully-buttoned laboratory coat.[3]

First Aid Measures

In case of accidental exposure, immediate action is critical.[4][5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids apart. Seek immediate medical attention.[4][5]

-

Skin Contact: Wash the affected area immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[4]

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6]

Safe Handling and Storage

Laboratory Handling

-

Dispensing: When handling the solid powder, avoid dust formation.[3][5] Use appropriate tools and work within a fume hood to prevent inhalation.

-

Solution Preparation: Prepare solutions in a well-ventilated area, preferably within a fume hood. For compounds with limited stability in solution, it is advisable to prepare them fresh before each experiment.[7]

-

General Hygiene: Avoid contact with skin, eyes, and clothing.[4] Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound.[5]

Spill Management and Waste Disposal

-

Small Spills: For small spills that can be cleaned up in under 10 minutes by trained personnel, use appropriate PPE, and clean the area with suitable tools. Place the spilled material in a sealed, airtight container for hazardous waste disposal.[3]

-

Large Spills: In the event of a large spill outside a fume hood, evacuate the area immediately and contact the institution's environmental health and safety (EH&S) department.[3]

-

Waste Disposal: Collect waste (pure compound and solutions) in a compatible, airtight, and clearly labeled waste container. Store the waste container away from incompatible materials.[2][3]

Storage and Stability

Proper storage is crucial to maintain the integrity of this compound.

-

Solid Form: Store in a tightly closed container in a cool, dry, and well-ventilated area.[2] It is recommended to store under an inert atmosphere (e.g., argon or nitrogen) at 2-8°C to minimize degradation.[7]

-

Solutions: Solutions are susceptible to degradation from factors like temperature, light, and pH.[7] For optimal stability, prepare solutions fresh. If short-term storage is necessary, store aliquots at -20°C, protected from light, and avoid repeated freeze-thaw cycles.[7]

Reactivity and Chemical Compatibility

The reactivity of this compound is primarily dictated by its primary amine and the imidazole ring. The primary amine is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and reductive amination. The imidazole ring is aromatic and can undergo electrophilic substitution, although the N-methyl group influences the regioselectivity.

Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[2][3][4]

Illustrative Experimental Protocol: N-Acylation

The following protocol describes a general procedure for the N-acylation of this compound with an acid chloride. This is a common transformation in drug discovery to synthesize amide derivatives.

Step-by-Step Methodology

-

Reactant Preparation: In a dry, inert atmosphere (e.g., under nitrogen or argon), dissolve this compound (1.0 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

-

Reaction Initiation: Cool the solution to 0°C using an ice bath. Slowly add a solution of the desired acid chloride (1.1 equivalents) in the same anhydrous solvent dropwise to the stirred reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer.

-

Extraction: Extract the aqueous layer with the organic solvent (e.g., dichloromethane) three times.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

Workflow Diagram

Caption: Workflow for the N-acylation of this compound.

Applications in Research and Drug Discovery

The imidazole moiety is a privileged scaffold in medicinal chemistry, present in numerous biologically active molecules.[8] this compound is a valuable building block for synthesizing compounds that target a wide range of biological systems. The primary amine serves as a handle for introducing various functional groups, allowing for the exploration of structure-activity relationships (SAR). Imidazole derivatives have been investigated for their potential as enzyme inhibitors, receptor agonists/antagonists, and antimicrobial agents.[8][9] For instance, the structural similarity to histamine suggests potential interactions with histamine receptors.[10]

Conclusion

This compound is a versatile and important compound in chemical research and drug development. However, its hazardous properties necessitate strict adherence to safety protocols. By understanding its chemical properties, implementing robust engineering controls, using appropriate personal protective equipment, and following safe handling and storage procedures, researchers can minimize risks and effectively utilize this compound in their scientific endeavors.

References

- PubChem. (n.d.). This compound.

- University of Washington. (2025). Imidazole. [Link]

- EH&S. (n.d.).

- International Journal of Advance Research in Science and Engineering. (n.d.). Synthesis of new 2-(((5-Substituted-1H-benzo[d]imidazol- 2-yl)methyl)amino). [Link]

- Royal Society of Chemistry. (n.d.).

- Carl ROTH. (n.d.).

- Australian Government Department of Health. (2016). 1H-Imidazole, 4-methyl-: Human health tier II assessment. [Link]